molecular formula C61H72N10O11 B12620160 L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan CAS No. 915146-70-2

L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan

Cat. No.: B12620160
CAS No.: 915146-70-2
M. Wt: 1121.3 g/mol
InChI Key: KDSQIHZFPMERON-YLMXJMPESA-N
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Description

L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is a peptide compound composed of seven amino acids: lysine, tyrosine (three times), leucine, tryptophan (twice). Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tyrosine residues can undergo oxidation to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracetic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical synthesis.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, leading to linear peptides.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan has various applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-tyrosyl-L-glutamic acid: Another peptide with different amino acid composition.

    L-Lysyl-L-tyrosine-α-L-lysine: A lysine derivative with distinct properties.

Uniqueness

L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties

Properties

CAS No.

915146-70-2

Molecular Formula

C61H72N10O11

Molecular Weight

1121.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C61H72N10O11/c1-35(2)27-49(67-58(78)51(29-37-16-22-42(73)23-17-37)69-57(77)50(28-36-14-20-41(72)21-15-36)66-55(75)46(63)11-7-8-26-62)56(76)68-52(30-38-18-24-43(74)25-19-38)59(79)70-53(31-39-33-64-47-12-5-3-9-44(39)47)60(80)71-54(61(81)82)32-40-34-65-48-13-6-4-10-45(40)48/h3-6,9-10,12-25,33-35,46,49-54,64-65,72-74H,7-8,11,26-32,62-63H2,1-2H3,(H,66,75)(H,67,78)(H,68,76)(H,69,77)(H,70,79)(H,71,80)(H,81,82)/t46-,49-,50-,51-,52-,53-,54-/m0/s1

InChI Key

KDSQIHZFPMERON-YLMXJMPESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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